molecular formula C18H14N4OS2 B6118812 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

货号 B6118812
分子量: 366.5 g/mol
InChI 键: UGVGMFBABYXZGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential in treating tuberculosis (TB). TB is a serious infectious disease caused by Mycobacterium tuberculosis, which affects millions of people worldwide. The emergence of drug-resistant strains of TB has made it increasingly difficult to treat, and there is an urgent need for new drugs to combat this disease.

作用机制

The exact mechanism of action of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not yet fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the proton motive force, which is critical for the generation of energy in the bacterial cell.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a low toxicity profile in vitro and in vivo. It does not exhibit significant cytotoxicity towards mammalian cells, and it does not induce significant liver or kidney toxicity in animal models. 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to have good pharmacokinetic properties, with good oral bioavailability and a long half-life in the body.

实验室实验的优点和局限性

One of the main advantages of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the development of new drugs to combat the growing problem of drug resistance in TB. However, one of the limitations of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of focus is to further elucidate the mechanism of action of the compound and to identify its molecular targets in M. tuberculosis. Another area of focus is to optimize the pharmacokinetic properties of the compound, such as its solubility and stability, to improve its efficacy in vivo. Finally, clinical trials are needed to determine the safety and efficacy of 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in humans and to evaluate its potential as a new drug for the treatment of TB.

合成方法

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide was synthesized using a multicomponent reaction that involves the condensation of 2-aminobenzimidazole, thiourea, and 2-bromoacetic acid in the presence of a catalyst. The synthesis method has been optimized to produce high yields of the compound, and the purity of the product has been confirmed using various analytical techniques.

科学研究应用

2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential as a new drug for the treatment of TB. In vitro studies have shown that 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. In vivo studies using animal models of TB have also shown promising results, with 2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide demonstrating efficacy in reducing bacterial load and improving survival rates.

属性

IUPAC Name

2-(1-phenylbenzimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(21-17-19-10-11-24-17)12-25-18-20-14-8-4-5-9-15(14)22(18)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVGMFBABYXZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。